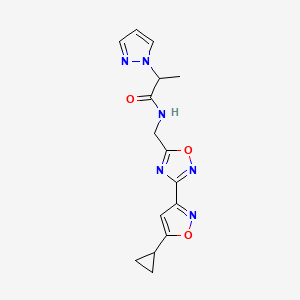

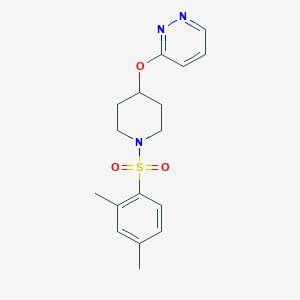

2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Aplicaciones Científicas De Investigación

Comparative Metabolism of Chloroacetamide Herbicides

A study by Coleman et al. (2000) delves into the metabolism of various chloroacetamide herbicides, such as acetochlor and metolachlor, in both human and rat liver microsomes. This research highlights the complex metabolic pathways involved in the carcinogenicity of these compounds, potentially shedding light on the metabolic fate of related compounds like "2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide" in biological systems. The study identified key intermediates and cytochrome P450 isoforms responsible for metabolism, providing insights into the molecular mechanisms that could be relevant for understanding the metabolism of structurally similar compounds (Coleman et al., 2000).

N-Deethoxymethylation of Acetochlor

Wang et al. (2015) investigated the N-deethoxymethylation of acetochlor, a process critical for its biodegradation, by a cytochrome P450 system in Rhodococcus sp. strain T3-1. This study is relevant for understanding the environmental fate and potential bioremediation strategies for chloroacetamide herbicides and could provide a model for studying the degradation of "2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide" in the environment. The identification of the enzyme system responsible for this key biodegradation step could have implications for the development of bioremediation approaches for related compounds (Wang et al., 2015).

Amide Derivatives and Anion Coordination

Research by Kalita and Baruah (2010) on different spatial orientations of amide derivatives in anion coordination provides insights into the structural aspects of such compounds. Although this study does not directly discuss "2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide," understanding how amide derivatives interact with anions and their structural orientation could be relevant for applications in materials science and molecular design (Kalita & Baruah, 2010).

Chemoselective Acetylation for Antimalarial Drugs

A study by Magadum and Yadav (2018) on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, underscores the importance of selective chemical modifications in drug development. This research could offer a perspective on the synthetic utility of acetamide derivatives in pharmaceutical synthesis, possibly including the modification or synthesis of compounds structurally related to "2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide" (Magadum & Yadav, 2018).

Propiedades

IUPAC Name |

2-ethoxy-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-2-18-9-13(16)15-10-14(17)7-8-19-12-6-4-3-5-11(12)14/h3-6,17H,2,7-10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYULLBDMMQAMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1(CCOC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2458749.png)

![N~1~-(5-chloro-2-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2458750.png)

![7-Azaspiro[3.5]nonan-5-ol oxalate](/img/structure/B2458759.png)

![N-[1-(1-Propan-2-ylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2458760.png)

![2-Chloro-N-[[1-(difluoromethyl)benzimidazol-2-yl]methyl]-N-methylpropanamide](/img/structure/B2458761.png)

![5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B2458765.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2458766.png)